![molecular formula C15H10BrNO2S2 B4977292 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977292.png)
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BMFT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression regulation. Additionally, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of various bacteria and fungi. In vivo studies have shown that 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Advantages and Limitations for Lab Experiments
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable and easily synthesizable compound, making it readily available for research purposes. Additionally, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a broad range of biological activities, making it a versatile tool for investigating various biological processes. However, one limitation of 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one research. One area of interest is the development of 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of various diseases such as cancer and inflammation. Another area of interest is the investigation of the structure-activity relationship of 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and its derivatives to identify compounds with improved biological activities. Additionally, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has potential applications in materials science, particularly in the development of organic electronics and optoelectronics.
Synthesis Methods
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a reaction between 2-aminothiazole, 4-methylbenzaldehyde, and 5-bromo-2-furaldehyde in the presence of a catalyst such as acetic acid. The reaction yields a yellow solid, which is purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In pharmacology, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as a drug target and as a tool for understanding various biological processes. In materials science, 5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S2/c1-9-2-4-10(5-3-9)17-14(18)12(21-15(17)20)8-11-6-7-13(16)19-11/h2-8H,1H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCMTVVYIZUPPV-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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